Cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) is a cyclic peptide that has garnered attention in medicinal chemistry, particularly for its role as a histone deacetylase inhibitor (HDACi). This compound is part of a broader class of cyclic peptides that exhibit significant biological activity, making them valuable for therapeutic applications. Cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) is synthesized through specific methodologies that ensure the integrity of its structure and functionality.
This compound is classified under cyclic peptides, which are characterized by their ring-like structure formed by amino acids. Cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) specifically belongs to a subset of HDAC inhibitors, which are being explored for their potential in cancer therapy. The source of this compound can be traced back to research focusing on the design and synthesis of peptide-based inhibitors targeting histone deacetylases, enzymes involved in the regulation of gene expression through histone modification .
The synthesis of cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) involves several key steps:
The molecular structure of cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) features a cyclic arrangement of amino acids, which contributes to its stability and biological activity. The specific arrangement includes:
Cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) can participate in several chemical reactions relevant to its function as an HDAC inhibitor:
The mechanism by which cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) acts as an HDAC inhibitor involves several steps:
Cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for therapeutic applications .
Cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) has several applications in scientific research:
Cyclic peptide histone deacetylase (HDAC) inhibitors represent a specialized class of epigenetic modulators characterized by their constrained macrocyclic architecture. These compounds exert therapeutic effects by selectively inhibiting zinc-dependent histone deacetylase enzymes, thereby altering chromatin structure and gene expression patterns. The cyclic peptide scaffold offers distinct advantages over linear structures, including enhanced target affinity, improved metabolic stability, and greater isoform selectivity. The compound cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) exemplifies this class, incorporating strategically designed non-proteogenic amino acids to optimize its pharmacological profile. With the molecular formula C₃₂H₄₃N₅O₄S₂ and a molecular weight of 625.8 g/mol, this inhibitor demonstrates potent and selective epigenetic modulation capabilities relevant to oncological applications [2].
The development of cyclic tetrapeptide HDAC inhibitors originated from natural product discovery programs investigating microbial metabolites with anticancer properties. Early prototypes like trapoxin (fungal origin) and romidepsin (bacterial origin) demonstrated proof-of-concept that macrocyclic constraints could yield potent HDAC inhibition. Romidepsin (Istodax®) subsequently gained United States Food and Drug Administration approval for cutaneous T-cell lymphoma in 2009, validating the therapeutic potential of this structural class [3] [6]. Subsequent medicinal chemistry efforts focused on rational optimization of these natural scaffolds to enhance selectivity and pharmacological properties.
cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) emerged from systematic structure-activity relationship studies exploring modifications to the natural product framework. Key innovations included:
Preclinical characterization revealed significant advantages over first-generation cyclic inhibitors, particularly regarding isoform selectivity and oral bioavailability. The evolutionary trajectory of this compound illustrates the transition from natural product discovery to rationally engineered epigenetic therapeutics with improved target specificity and drug-like properties [2] [6].
Table 1: Evolution of Cyclic Tetrapeptide HDAC Inhibitors
| Generation | Representative Compound | Key Structural Features | Limitations | |
|---|---|---|---|---|
| First | Romidepsin | Natural disulfide bridge, L-amino acids | Pan-HDAC inhibition, metabolic instability | |
| Second | Apicidin derivatives | Ketone-modified side chains | Moderate selectivity, poor bioavailability | |
| Third | cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) | Synthetic S2Py zinc binder, Aib, D-Pro, L-Ph5 | HDAC4/6 selectivity, 68% oral bioavailability | [2] |
Non-proteogenic amino acids serve as critical structural elements in cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-), enabling precise three-dimensional organization essential for target engagement and selectivity:
α-Aminoisobutyric Acid (Aib): This achiral, non-proteogenic amino acid features a geminal dimethyl group at the α-carbon, creating significant steric hindrance that restricts backbone torsion angles (Φ/Ψ). The constrained conformation preferentially stabilizes 3₁₀-helical turns within the cyclic scaffold. This rigidity minimizes conformational entropy loss upon target binding and significantly enhances proteolytic resistance by excluding substrate recognition by proteases. Biophysical studies confirm that Aib incorporation increases the peptide's thermal denaturation midpoint (Tₘ) by 14°C compared to alanine-substituted analogs [7] [9].
D-Proline: The incorporation of D-configured proline induces a stereochemical inversion that stabilizes a type II β-turn conformation. This configuration confers exceptional resistance to proline-specific dipeptidyl peptidases that typically degrade L-proline-containing peptides. The D-proline's pyrrolidine ring enforces a trans-amide bond geometry that optimizes the spatial orientation of the adjacent zinc-binding domain [2] [9].
L-Ph5 (Modified Phenylglycine Derivative): The 3-phenylpropyl extension (L-Ph5) creates an optimized hydrophobic cap group that interacts with the rim of the HDAC active site tunnel. Molecular dynamics simulations demonstrate this moiety forms π-cation interactions with lysine residues at the pocket entrance (K²⁰ and K²⁴ in HDAC4), contributing to isoform selectivity. The extended alkyl chain enhances membrane permeability compared to natural phenylglycine [2] [5].
The synergistic conformational effects of these non-proteogenic building elements create a pre-organized scaffold that reduces the energetic penalty of target binding. Nuclear magnetic resonance studies reveal that the bioactive conformation of cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) in solution closely resembles its HDAC-bound state, explaining its sub-micromolar inhibitory potency [2] [5].
Linear histone deacetylase inhibitors, despite clinical utility, exhibit significant pharmacological constraints that cyclic peptides aim to overcome:
Isoform Non-Selectivity: First-generation hydroxamates like vorinostat (SAHA) and panobinostat inhibit multiple HDAC classes (I, II, IV) due to minimal cap group discrimination. This broad activity causes dose-limiting toxicities including thrombocytopenia, fatigue, and cardiac arrhythmias. Vorinostat exhibits less than 2-fold selectivity between HDAC1 (IC₅₀ = 10 nM) and HDAC6 (IC₅₀ = 180 nM), whereas cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) demonstrates >20-fold selectivity for HDAC4/6 over class I enzymes [2] [6].
Pharmacokinetic Deficiencies: Linear inhibitors typically exhibit rapid plasma clearance due to glucuronidation (hydroxamates) or hydrolysis (benzamides). Vorinostat has an elimination half-life of approximately 2 hours in humans, necessitating frequent high-dose administration. Additionally, most linear HDAC inhibitors show negligible oral bioavailability (<25%), requiring intravenous administration [6] [10].
Metabolic Instability: The flexible structures of linear inhibitors are susceptible to hepatic cytochrome P450-mediated oxidation and plasma esterase hydrolysis. Trichostatin A undergoes extensive phase I metabolism, generating over six inactive metabolites within 30 minutes of administration [2].
Lack of Tissue Specificity: Non-selective distribution leads to off-target epigenetic effects in healthy tissues. This contributes to adverse effects like hyperacetylation of tubulin in platelets, implicated in thrombocytopenia observed with pan-HDAC inhibitors [6].
Table 2: Comparative Pharmacological Profiles of HDAC Inhibitors
| Parameter | Vorinostat (Linear) | Romidepsin (Cyclic) | cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) | |
|---|---|---|---|---|
| Molecular Weight | 264.3 g/mol | 540.7 g/mol | 625.8 g/mol | |
| HDAC1 IC₅₀ | 10 nM | 36 nM | >1000 nM | |
| HDAC6 IC₅₀ | 180 nM | 47 nM | 48 nM | |
| Selectivity Ratio (HDAC6/1) | 0.06 | 1.3 | >20.8 | |
| Oral Bioavailability | 22% (Murine) | Low | 68% (Murine) | |
| Plasma Half-Life | 2 hours (Human) | 3 hours (Human) | 14.2 hours (Murine) | [2] |
| Metabolic Stability | Extensive glucuronidation | Glutathione conjugation | CYP3A4-resistant |
The cyclic constrained architecture of cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) specifically addresses these limitations:
Preclinical studies demonstrate this compound achieves 78% tumor volume reduction in HT-29 xenograft models at 10 mg/kg/day orally, compared to 45% reduction with equimolar vorinostat. The extended plasma half-life (14.2 hours vs. 2 hours for vorinostat) supports once-daily dosing. Importantly, hematological toxicity was absent at therapeutic doses, attributed to its HDAC4/6 selectivity [2] [10]. These advancements position rationally designed cyclic peptides as the next generation of precision epigenetic therapeutics.
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8